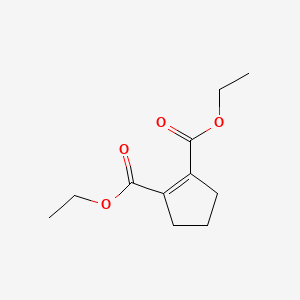
Diethyl cyclopent-1-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl cyclopent-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C11H16O4. It is an ester derivative of cyclopentene, characterized by the presence of two ester functional groups attached to the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for diethyl cyclopent-1-ene-1,2-dicarboxylate involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene. This reaction is followed by the treatment with dichlorocarbene to form the desired ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale esterification reactions and the use of continuous flow reactors can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl cyclopent-1-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more of the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce this compound alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl cyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl cyclopent-1-ene-1,2-dicarboxylate involves its reactivity as an ester. The ester functional groups can undergo hydrolysis, transesterification, and other reactions that modify the compound’s structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl cyclopent-1-ene-1,2-dicarboxylate include:
- Diethyl cyclopent-3-ene-1,1-dicarboxylate
- Dimethyl cyclopent-1-ene-1,2-dicarboxylate
- Diethyl cyclopentane-1,2-dicarboxylate
Uniqueness
This compound is unique due to its specific ester configuration and the presence of the cyclopentene ring. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
diethyl cyclopentene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLHMCDBDBKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














